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Compound of Interest

Compound Name: Chrysospermin C

Cat. No.: B15563898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and analysis of existing
patents for Chrysospermin C, a naturally occurring peptaibol with significant antimicrobial
properties. This document delves into its discovery, chemical characteristics, mechanism of
action, and the intellectual property landscape surrounding it, presenting the information in a
structured and technically detailed format for specialists in the field.

Introduction

Chrysospermin C is a 19-residue peptaibol, a class of fungal secondary metabolites
characterized by a high content of a-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.
First isolated from the fungus Apiocrea chrysosperma, it has garnered interest for its potent
antibacterial and antifungal activities. Its primary mechanism of action involves the formation of
ion channels in cellular membranes, leading to disruption of membrane integrity and
subsequent cell death. This guide will explore the foundational research that has defined our
current understanding of Chrysospermin C.

Chemical Structure and Properties

Chrysospermin C is a linear peptide with the following amino acid sequence:

Ac-Phe-Aib-Ser-Aib-lva-Leu-GIn-Gly-Aib-Aib-Ala-Ala-Aib-Pro-Aib-Aib-Aib-GIn-Trpol
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where:

Ac-Phe: N-acetylated Phenylalanine

Aib: a-aminoisobutyric acid

Iva: Isovaline

Trpol: Tryptophanol

The high content of the non-proteinogenic amino acid Aib contributes to the formation of a
stable helical structure, a key feature for its membrane-inserting and pore-forming capabilities.

Biological Activity: A Quantitative Overview

Chrysospermin C exhibits a broad spectrum of antimicrobial activity. The following tables
summarize the minimum inhibitory concentration (MIC) values reported in the literature.

ble 1: Antil il Activity of CI in C

Bacterial Species Strain MIC (pg/mL)
Bacillus subtilis ATCC 6633 3.12
Staphylococcus aureus SG 511 6.25
Streptococcus faecalis 12.5

Escherichia coli > 100

Pseudomonas aeruginosa > 100

Data extracted from Dornberger et al., 1995.

Table 2: Antifungal Activity of Chrysospermin C
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Fungal Species MIC (pg/mL)
Candida albicans 12.5
Aspergillus niger 25
Penicillium notatum 6.25

Data extracted from Dornberger et al., 1995.

Mechanism of Action: Membrane Permeabilization
and lon Channel Formation

The primary mechanism of action of Chrysospermin C is the disruption of cellular membrane
integrity through the formation of voltage-gated ion channels. This leads to an uncontrolled flux
of ions across the membrane, dissipation of the membrane potential, and ultimately, cell lysis.
The "barrel-stave" model is the most widely accepted hypothesis for the architecture of these
channels, where multiple Chrysospermin C molecules assemble within the membrane to form
a hydrophilic pore.

Studies have shown that the efficiency of membrane pore formation by peptaibols is dependent
on the length of the peptide chain, with 19- and 20-residue peptaibols like Chrysospermin C
exhibiting significantly higher membrane activity compared to shorter-chain counterparts[1].
The replacement of the isovaline at position 15 with a-aminoisobutyric acid has been shown to
decrease the effective radius of the ion channel from 1.2 + 0.15 nm to 0.94 + 0.1 nm, resulting
in a 2.5-fold decrease in channel conductance[2].

Currently, there is a lack of published research on specific downstream signaling pathways that
may be triggered by the ion flux or membrane disruption caused by Chrysospermin C. The
primary focus of existing literature has been on its direct membrane-destabilizing effects.
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Figure 1: Proposed "barrel-stave" mechanism of action for Chrysospermin C.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature
for the characterization and activity assessment of Chrysospermin C.

Isolation and Purification of Chrysospermin C

e Source: Mycelium of Apiocrea chrysosperma Ap101.

o Extraction: The mycelium is extracted with a mixture of methanol and acetone. The resulting
extract is then partitioned between n-heptane and 80% aqueous methanol. The methanolic
phase, containing the Chrysospermins, is further processed.

o Chromatography:

o Silica Gel Chromatography: The crude extract is subjected to column chromatography on
silica gel, eluting with a gradient of chloroform and methanol.

o Preparative Recycling HPLC: Fractions containing Chrysospermins are further purified
using preparative recycling high-performance liquid chromatography (HPLC) on a C18
column.
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Figure 2: Workflow for the isolation and purification of Chrysospermin C.

Antimicrobial Susceptibility Testing (MIC Determination)

¢ Method: Serial dilution assay.

+ Media: Appropriate liquid broth for the tested bacterial or fungal strain (e.g., Mueller-Hinton
broth for bacteria, Sabouraud dextrose broth for fungi).

e Procedure:
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o A two-fold serial dilution of Chrysospermin C is prepared in the respective broth in a
microtiter plate.

o Each well is inoculated with a standardized suspension of the test microorganism.

o The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi)
for a defined period (e.g., 24-48 hours).

o The MIC is determined as the lowest concentration of Chrysospermin C that completely
inhibits visible growth of the microorganism.

Membrane Permeabilization Assay (Black Lipid
Membrane - BLM)

o Apparatus: A two-chamber system separated by a thin septum with a small aperture.

» Membrane Formation: A solution of a synthetic lipid (e.g., diphytanoyl-phosphatidylcholine) in
a non-polar solvent (e.g., n-decane) is painted across the aperture to form a stable bilayer
lipid membrane.

e Measurement:

o The electrical conductance of the membrane is measured using Ag/AgCl electrodes
placed in each chamber.

o A defined voltage is applied across the membrane (voltage-clamp).
o Chrysospermin C is added to one of the chambers.

o The formation of ion channels is observed as a stepwise increase in the membrane
conductance. The magnitude of these steps corresponds to the conductance of single
channels.
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Figure 3: Logical workflow of a Black Lipid Membrane experiment.

Existing Patents

A review of the patent literature reveals that Chrysospermin C and its analogs have been the
subject of intellectual property claims, primarily focusing on their therapeutic applications.

e EP0757112A1 / US6022853A - "Chrysospermins, new peptaibol antibiotics, their preparation
and their use as medicaments": This patent, stemming from the original discovery, claims the
Chrysospermins A, B, C, and D, their salts, and their use as medicaments, particularly as
antibacterial and antifungal agents. The patent also covers the process for their production
by fermentation of Apiocrea chrysosperma.

e US20140142028A1 - "Targeted antimicrobial moieties": This patent application describes
conjugates of a targeting moiety and an antimicrobial peptide. Chrysospermin C is listed as
one of the potential antimicrobial peptides that can be used in these conjugates. The
invention aims to deliver the antimicrobial agent specifically to the site of infection, potentially
reducing systemic toxicity.

+ Nematicidal and Anthelmintic Use: Literature also points to patent filings for the use of
Chrysospermins as nematicidal and anthelminthic agents, highlighting their broader potential
in controlling parasitic infections[3].
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Conclusion and Future Perspectives

Chrysospermin C stands out as a potent, membrane-acting peptaibol with a well-defined
antimicrobial spectrum. Its mechanism of action, centered on the formation of ion channels,
provides a clear rationale for its biological effects. While the foundational research has been
well-established, several avenues for future investigation remain. A deeper understanding of
the structure-activity relationships, particularly the roles of specific amino acid residues in
channel formation and selectivity, could guide the design of synthetic analogs with improved
therapeutic indices. Furthermore, exploring the potential for synergistic effects with other
antimicrobial agents could open new therapeutic strategies. Finally, the lack of research into
downstream signaling effects presents an opportunity to uncover more subtle cellular
responses to membrane stress induced by Chrysospermin C, potentially revealing novel drug
targets. The existing patent landscape suggests a continued interest in the therapeutic
development of this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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